molecular formula C10H14FNO B13000520 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine

1-(3-Fluoro-4-methoxyphenyl)propan-1-amine

Cat. No.: B13000520
M. Wt: 183.22 g/mol
InChI Key: FFQSFXAOMSUUCV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules as Privileged Scaffolds in Contemporary Chemical Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorine's high electronegativity, second only to neon, and its relatively small size allow it to act as a bioisostere for hydrogen, yet it can introduce significant changes in a molecule's conformational preferences, pKa, metabolic stability, and binding affinity to biological targets. nih.govnih.gov

Overview of Arylpropanamines as Key Chemical Architectures in Synthetic Organic Chemistry

Arylpropanamines are a class of organic compounds characterized by a propyl amine chain attached to an aromatic ring. This structural motif is a key building block in the synthesis of a wide range of biologically active compounds. researchgate.net The amphetamine class of compounds, which are derivatives of phenylpropan-2-amine, are well-known for their stimulant properties. google.com However, the arylpropanamine scaffold is also found in a diverse array of pharmaceuticals with various therapeutic applications, including antidepressants like fluoxetine. wikipedia.org

The versatility of the arylpropanamine skeleton allows for extensive chemical modification. The aromatic ring can be substituted with various functional groups to modulate the compound's activity, while the amine group can be primary, secondary, or tertiary, influencing its basicity and pharmacokinetic profile. The stereochemistry of the propanamine chain can also play a critical role in the biological activity of these compounds. The synthesis of chiral arylpropanamines is an active area of research, with various methods developed to control the stereochemical outcome of the reactions. uni.lu

Research Landscape of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine and Analogous Structures in Academic Investigations

The specific compound, this compound, combines the key features of a fluorinated aromatic ring and a propanamine side chain. While detailed academic research specifically focused on this compound is limited, its structural components suggest significant potential for investigation in medicinal chemistry and materials science. The presence of a fluorine atom at the 3-position and a methoxy (B1213986) group at the 4-position of the phenyl ring is a substitution pattern found in various biologically active molecules.

Research into analogous structures provides insight into the potential properties and applications of this compound. For instance, studies on other fluorinated arylpropanamines have explored their potential as central nervous system agents. google.com The synthesis of related compounds, such as 1-(4-methoxyphenyl)propan-1-amine, has been described in the literature, often focusing on stereoselective methods to obtain specific enantiomers. uni.lu

Investigations into related 1,3-diaryl-propan-1-one derivatives, which can be precursors to arylpropanamines, have shown cytotoxic effects against cancer cell lines, suggesting that the core scaffold has potential for development in oncology. nih.gov Furthermore, the synthesis of fluorinated and methoxylated chalcones, which are structurally related to the precursors of this compound, is an active area of research, with these compounds showing a range of biological activities. mdpi.com

The table below provides a summary of the basic chemical data for this compound and a closely related analog.

PropertyThis compound1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride
Molecular Formula C₁₀H₁₄FNOC₉H₁₃ClFNO
Molecular Weight 183.22 g/mol 205.66 g/mol
Appearance Not specifiedSolid
InChI Key Not availableIWQJXEXCMWBMQV-UHFFFAOYSA-N

Data for 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine Hydrochloride is for a closely related analog and is presented for comparative purposes. google.com

Given the established importance of fluorinated arylpropanamines in medicinal chemistry, further investigation into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)propan-1-amine

InChI

InChI=1S/C10H14FNO/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6,9H,3,12H2,1-2H3

InChI Key

FFQSFXAOMSUUCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)F)N

Origin of Product

United States

Synthetic Methodologies for 1 3 Fluoro 4 Methoxyphenyl Propan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.in For 1-(3-fluoro-4-methoxyphenyl)propan-1-amine, the primary disconnection strategies focus on the carbon-nitrogen (C-N) bond and carbon-carbon (C-C) bonds.

A logical and common disconnection is at the C-N bond of the primary amine. This approach points to an α-branched ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one (B1296030), as a key intermediate. This strategy is advantageous because the ketone can be converted to the target amine through several well-established methods, such as reductive amination. youtube.comyoutube.com This disconnection simplifies the complex amine into a more straightforward ketone precursor.

Further disconnection of the ketone intermediate involves breaking the C-C bond between the carbonyl group and the aromatic ring. This leads to a Friedel-Crafts acylation reaction, identifying a substituted aromatic compound, 2-fluoroanisole (B128887), and an acylating agent like propionyl chloride as the initial building blocks. youtube.comwikipedia.org This two-step disconnection strategy (C-N bond then C-C bond) represents a convergent and efficient pathway to the target molecule.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of the target amine relies heavily on the efficient preparation of its key precursors. This involves the construction of the propiophenone (B1677668) core and the initial synthesis of the substituted aromatic ring.

Synthesis of 1-(3-Fluoro-4-methoxyphenyl)propan-1-one and Related Ketone Precursors

The primary method for synthesizing 1-(3-fluoro-4-methoxyphenyl)propan-1-one is the Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating an activated aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.comnumberanalytics.com

For this synthesis, 2-fluoroanisole (3-fluoro-1-methoxybenzene) serves as the aromatic substrate. The methoxy (B1213986) group (-OCH3) is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The acylation with propionyl chloride or propionic anhydride (B1165640), typically catalyzed by aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), proceeds with high regioselectivity. wisc.edu The major product formed is the desired para-acylated ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one, due to the directing effects of the methoxy group. wisc.eduuni.lu

ReactantsCatalystProductReaction Type
2-Fluoroanisole, Propionyl ChlorideAlCl₃ or FeCl₃1-(3-Fluoro-4-methoxyphenyl)propan-1-oneFriedel-Crafts Acylation

This interactive table summarizes the key components of the Friedel-Crafts acylation for the synthesis of the ketone precursor.

Aromatic Functionalization Strategies for Fluoromethoxy-Substituted Phenyl Rings

The starting material, 2-fluoroanisole, can be prepared through various aromatic functionalization strategies. One common route begins with the nitration of an appropriate precursor, followed by reduction and subsequent functional group interconversions. For instance, multi-step sequences starting from commercially available cresols or phenols can be employed to introduce the fluoro and methoxy substituents in the desired 1,2,4-substitution pattern on the benzene (B151609) ring. These methods provide the necessary building block for the subsequent Friedel-Crafts acylation.

Direct Amination Approaches for α-Branched Primary Amines

With the ketone precursor in hand, the final and crucial step is the introduction of the primary amine group. Direct amination approaches are preferred for their efficiency.

Reductive Amination Strategies and Catalyst Optimization

Reductive amination is a highly effective one-pot method for converting ketones into primary amines. pressbooks.pubmasterorganicchemistry.com The process involves the reaction of the ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one, with an ammonia (B1221849) source to form an intermediate imine in situ. This imine is then immediately reduced to the corresponding primary amine. libretexts.org

A variety of reducing agents and catalysts can be employed, and optimization is key to achieving high yields and purity. masterorganicchemistry.com

Common Reducing Agents for Reductive Amination:

Sodium Cyanoborohydride (NaBH₃CN): A mild and selective reducing agent capable of reducing imines in the presence of ketones. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild reagent, often preferred for its lower toxicity compared to cyanide-based reagents. masterorganicchemistry.com

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel. google.com This approach is considered a "green" alternative as it avoids stoichiometric metal hydride reagents.

Ketone PrecursorAmine SourceReducing Agent/CatalystProduct
1-(3-Fluoro-4-methoxyphenyl)propan-1-oneAmmonia (NH₃)NaBH₃CNThis compound
1-(3-Fluoro-4-methoxyphenyl)propan-1-oneAmmonia (NH₃)H₂ / Pd/CThis compound

This interactive table outlines common reductive amination conditions.

Reduction of Nitrile Intermediates to Primary Amines

An alternative pathway to the target primary amine involves the use of a nitrile intermediate. ncert.nic.in This two-step sequence begins with the conversion of an appropriate starting material to a nitrile, which is then reduced. pressbooks.pub

For the synthesis of this compound, this could involve the synthesis of 2-(3-fluoro-4-methoxyphenyl)propanenitrile. This nitrile can then be reduced to the target primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgncert.nic.inolemiss.edu The reduction of nitriles is a robust method for preparing primary amines. libretexts.orgncert.nic.in

This interactive table shows reagents for the reduction of a nitrile intermediate.

Enantioselective Synthesis of Chiral this compound and Analogues

The creation of chiral amines, such as this compound, in an enantiomerically pure form is a significant objective in medicinal and process chemistry. The biological activity of such compounds is often confined to a single enantiomer.

Asymmetric Catalysis in the Formation of Chiral Amines

Asymmetric catalysis stands as a powerful tool for the synthesis of chiral amines, offering routes that are both efficient and highly selective. These methods typically involve the conversion of a prochiral precursor, such as a ketone or an imine, into a chiral amine through the action of a chiral catalyst.

Key strategies in asymmetric catalysis applicable to the synthesis of this compound include:

Catalytic Reduction of Imines : A primary method involves the asymmetric reduction of a prochiral ketimine, specifically N-(1-(3-fluoro-4-methoxyphenyl)propylidene)amine. This reduction can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral metal complexes (e.g., Rhodium, Iridium, or Ruthenium) with chiral phosphine (B1218219) ligands. nih.gov

Nucleophilic Addition to Imines : Another common approach is the enantioselective addition of nucleophiles to imines. For the target compound, this would involve the addition of an ethyl nucleophile (e.g., from diethylzinc) to an imine derived from 3-fluoro-4-methoxybenzaldehyde (B1294953). nih.gov

Organocatalysis : Chiral primary amine-based organocatalysts have emerged as versatile tools in asymmetric synthesis. rsc.org For instance, a chiral phosphoric acid or a primary amine catalyst could mediate the reductive amination of the precursor ketone, 1-(3-fluoro-4-methoxyphenyl)propan-1-one, to yield the desired chiral amine.

Table 1: Asymmetric Catalytic Systems for Chiral Amine Synthesis

Catalytic Approach Precursor Catalyst Type Example Reaction
Asymmetric Hydrogenation Prochiral Imine Chiral Metal Complex (e.g., Ru-BINAP) Reduction of a CF3-substituted ketimine. nih.gov
Nucleophilic Addition Imine + Organometallic Reagent Chiral Ligand + Metal Salt (e.g., Cu-PyBOX) Addition of dialkylzinc to N-phosphinoyl ketimines. nih.gov
Reductive Amination Ketone + Amine Source Chiral Organocatalyst (e.g., Chiral Phosphoric Acid) Enantioselective amination of diazo esters. organic-chemistry.org
Umpolung Reaction Imine + Electrophile Chiral Phase-Transfer Catalyst Asymmetric synthesis of γ-amino ketones from imines and enones. nih.gov

Biocatalytic Approaches for Enantioenriched Amine Production

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis for producing enantioenriched amines. nih.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity.

The most relevant biocatalytic method for synthesizing this compound is transamination. researchgate.net

Transaminases (TAs) : Specifically, ω-transaminases (ω-TAs) are capable of converting a prochiral ketone into a chiral amine by transferring an amino group from an amine donor, such as isopropylamine (B41738) or alanine. chimia.ch In this context, 1-(3-fluoro-4-methoxyphenyl)propan-1-one would serve as the ketone substrate. The (S)-enantiomer is often preferentially produced, as seen in the synthesis of (S)-methoxyisopropylamine. researchgate.netchimia.ch Modern protein engineering techniques can be used to develop bespoke enzyme variants with enhanced stability, activity, and selectivity for non-natural substrates. nih.govrochester.edu

Table 2: Biocatalytic Transamination for Chiral Amine Synthesis

Enzyme Class Substrate Amine Donor Product Key Features
ω-Transaminase Prochiral Ketone (e.g., Methoxyacetone) Isopropylamine Chiral Amine (e.g., (S)-Methoxyisopropylamine) High enantioselectivity (>99% ee), mild reaction conditions. chimia.ch
Engineered Amine Transaminase Prochiral Ketone Alanine Chiral Pharmaceutical Intermediate Optimized for stability and catalytic efficiency. researchgate.net
Cytochrome P450 Monooxygenases Alkanes N/A Chiral Alcohols (Amine Precursors) Regio- and stereoselective hydroxylation. nih.gov

Diastereoselective Control in Synthetic Pathways

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. While the target compound has only one stereocenter, diastereoselective strategies are fundamental in the synthesis of its more complex analogues.

A prominent method for achieving diastereoselective control in amine synthesis involves the use of chiral auxiliaries.

N-tert-Butylsulfinyl Imines : The use of N-tert-butylsulfinyl imines is a well-established strategy for the stereoselective synthesis of fluorinated chiral amines. nih.gov An N-tert-butylsulfinyl imine can be prepared from 3-fluoro-4-methoxybenzaldehyde. The subsequent addition of an organometallic reagent, like an ethyl Grignard or organolithium reagent, proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be easily removed under acidic conditions to yield the enantioenriched primary amine. This method effectively controls the formation of the new stereocenter. nih.gov

Another approach involves the stereospecific isomerization of allylic amines, which can be used to create amines with two non-contiguous stereocenters with excellent diastereoselectivity. acs.org Ring-opening reactions of chiral aziridines with nucleophiles also provide a pathway to β-fluoroamines with high diastereoselective control. organic-chemistry.org

Stereospecific Fluorination Strategies within Amine Scaffolds

Introducing a fluorine atom into a molecule can be accomplished at various stages of a synthetic sequence. Stereospecific fluorination involves creating a C-F bond with a defined stereochemical outcome.

Introduction of Fluorine via Nucleophilic Fluorination Reactions

Nucleophilic fluorination is a common method for forming C-F bonds, typically involving the displacement of a leaving group by a fluoride (B91410) ion source. rsc.org Applying this to amine scaffolds requires careful substrate design.

Ring-Opening of Aziridines : A powerful strategy for synthesizing β-fluoroamines involves the regioselective and diastereoselective ring-opening of activated aziridines or aziridinium (B1262131) ions with a fluoride source. organic-chemistry.org Reagents like amine-HF can be generated in situ to open the aziridine (B145994) ring, yielding the desired fluoroamine structure. Hydrogen-bond donor catalysts can be employed to control the regioselectivity of the fluoride attack on dissymmetric aziridinium salts. nih.gov

Fluorination of Hydroxy Precursors : Deoxyfluorination, the conversion of a hydroxyl group to a fluorine atom, is another viable route. A precursor such as 1-(3-hydroxy-4-methoxyphenyl)propan-1-amine could potentially be fluorinated, although this direct fluorination of an aromatic hydroxyl group is challenging. A more common approach is the deoxyfluorination of aliphatic alcohols using reagents like Deoxo-Fluor®. beilstein-journals.org

Electrophilic Fluorination : While this section focuses on nucleophilic methods, it is worth noting that electrophilic fluorinating agents, such as those with an N-F bond (e.g., Selectfluor), are widely used to fluorinate electron-rich species like enol esters or silyl (B83357) enol ethers to create α-fluoroketones, which are precursors to fluoroamines. researchgate.net

Table 3: Nucleophilic Fluorination Methods

Method Substrate Type Fluoride Source Key Features
Aziridine Ring-Opening Activated Aziridine Amine-HF (in situ) Access to β-fluoroamines with high regio- and diastereoselectivity. organic-chemistry.org
Deoxyfluorination Alcohol Deoxo-Fluor®, DAST Converts C-OH to C-F bond. beilstein-journals.org
Solid-State Fluorination N-Heteroaryl Halide Potassium Fluoride (KF) Environmentally friendly, avoids high-boiling solvents. rsc.org
Hydrogen-Bond Catalysis Aziridinium Salt Alkali Metal Fluoride Allows for regiochemical control through catalyst modulation. nih.gov

Methodologies for Accessing Fluorinated Building Blocks

Often, the most efficient synthetic strategy involves incorporating the fluorine atom early in the synthesis via a fluorinated building block. acs.org For the target molecule, a key building block would be a precursor like 3-fluoro-4-methoxybenzaldehyde or a related ketone.

The synthesis of such building blocks can be achieved through several established methods:

Halofluorination : This process involves the addition of a halogen and fluorine across a double bond. beilstein-journals.org Subsequent elimination reactions can yield various fluorinated small molecules. beilstein-journals.org

Deoxyfluorination of Carbonyls : Carbonyl groups can be converted to difluoro (CF2) groups, or carboxylic acids to trifluoromethyl (CF3) groups, using deoxyfluorinating reagents. beilstein-journals.org

Synthesis from Amines : Novel strategies have been developed to synthesize fluorinated building blocks like carbamoyl (B1232498) fluorides and trifluoromethylamines from simple amines, using CO2 or CS2 as C1 sources. acs.orgnih.gov

Functionalization of Fluoroaromatics : Starting with commercially available fluoroaromatic compounds, functional groups can be introduced through standard aromatic chemistry (e.g., Friedel-Crafts acylation) to build the desired carbon skeleton. For example, Friedel-Crafts acylation of 2-fluoroanisole with propanoyl chloride would yield 1-(3-fluoro-4-methoxyphenyl)propan-1-one, the direct ketone precursor to the target amine.

Advanced Structural Characterization and Elucidation of 1 3 Fluoro 4 Methoxyphenyl Propan 1 Amine

Spectroscopic Analysis for Definitive Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the structure of novel chemical entities. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D) Techniques (COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), and propan-1-amine protons. The aromatic protons will appear as complex multiplets in the downfield region due to proton-proton and proton-fluorine couplings. The methoxy group will present as a sharp singlet, while the protons of the propyl chain will show characteristic splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbon atoms in the aromatic ring will be split due to coupling with the fluorine atom. The signals for the methoxy carbon and the carbons of the propyl chain will appear in the aliphatic region of the spectrum.

Two-Dimensional (2D) NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. sdsu.edu For this compound, COSY would show correlations between the vicinal protons on the propyl chain and between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on the already assigned proton signals.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.8 - 7.2m
-OCH₃~3.8s
-CH(NH₂)~3.5 - 3.7t or dd
-CH₂-~1.6 - 1.8m
-CH₃~0.9t

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C-F~150 - 155 (d, ¹JCF)
Aromatic C-O~145 - 150
Aromatic C-H~110 - 125
Aromatic C-C~130 - 135
-OCH₃~56
-CH(NH₂)~55 - 60
-CH₂-~30 - 35
-CH₃~10 - 15

Note: Predicted values are based on the analysis of similar structures and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the parent ion, which in turn allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be expected to provide a highly accurate mass measurement that corresponds to the molecular formula C₁₀H₁₄FNO. The predicted monoisotopic mass for a related compound, 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine, is 169.09029 Da. uni.lu

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.com The spectrum of this compound would display characteristic absorption bands.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (amine)3300 - 3500Broad
C-H Stretch (aromatic)3000 - 3100Sharp
C-H Stretch (aliphatic)2850 - 3000Sharp
C=C Stretch (aromatic)1500 - 1600Medium to strong
C-O Stretch (ether)1200 - 1300Strong
C-F Stretch1000 - 1400Strong

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. slideshare.net By diffracting X-rays off a single crystal of this compound, it would be possible to determine its absolute configuration (R or S at the chiral center), bond lengths, bond angles, and intermolecular interactions in the solid state. The crystal structure of a related compound, 1,3-bis[(E)-4-methoxybenzylideneamino]propan-2-ol, reveals how similar molecules pack in the solid state, often involving hydrogen bonding. researchgate.net

Vibrational Spectroscopy: Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It provides information about the vibrational modes of a molecule and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide further confirmation of the aromatic ring structure and the carbon-fluorine bond.

Analytical Chemistry Methodologies for 1 3 Fluoro 4 Methoxyphenyl Propan 1 Amine

Chromatographic Separation Techniques for Purity and Isolation

Chromatographic methods are fundamental for the separation and purification of 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine from reaction mixtures and for the determination of its purity. The choice of technique depends on the specific analytical goal, such as routine purity checks, isolation of enantiomers, or volatile analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of phenylalkylamines.

For the analysis of fluorinated phenylalkylamines, C8 and C18 columns are widely used. However, specialized fluorinated stationary phases can offer alternative selectivity for halogenated aromatic compounds. chromatographyonline.com The separation mechanism on these columns is primarily based on hydrophobic interactions, but the presence of the fluorine and methoxy (B1213986) groups can introduce additional dipole-dipole interactions, influencing retention and selectivity.

Chiral HPLC is particularly crucial for the separation of the enantiomers of this compound, as they may exhibit different biological activities. Chiral stationary phases (CSPs) based on cyclodextrins or polysaccharide derivatives are effective for the enantioseparation of phenylalkylamines. nih.govmdpi.comresearchgate.netnih.gov The choice of mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with a buffer, and the use of additives can significantly impact the resolution of the enantiomers.

Table 1: Illustrative HPLC Conditions for Analysis of Structurally Similar Phenylalkylamines

ParameterConditionReference
Column Chiralcel OD-R (Cellulose tris(3,5-dimethylphenylcarbamate)) nih.gov
Mobile Phase Acetonitrile/Buffer nih.gov
Flow Rate 1.0 mL/min thermofisher.com
Detection UV at 230 nm researchgate.net
Temperature Ambient mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While this compound itself has limited volatility due to the polar amine group, derivatization can be employed to increase its volatility and improve its chromatographic properties.

GC-MS provides not only retention time data for identification but also mass spectra, which offer structural information, enabling the confirmation of the analyte's identity and the characterization of impurities. waters.comhpst.cz The fragmentation pattern in the mass spectrum is influenced by the structure of the molecule, including the positions of the fluoro and methoxy substituents on the phenyl ring. For related cathinone-type drugs, a characteristic fragmentation involves cleavage at the C1-C2 bond. researchgate.net

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amines

ParameterConditionReference
GC Column Capillary column (e.g., DB-5ms) hpst.cz
Injector Temp. 250 °C thermofisher.com
Oven Program Temperature gradient (e.g., 100 °C to 280 °C) thermofisher.com
Ionization Mode Electron Impact (EI) waters.com
MS Detector Quadrupole or Time-of-Flight (TOF) waters.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net This technique is particularly advantageous for the separation of complex mixtures, such as those containing positional isomers or closely related impurities of this compound. researchgate.netnih.govrsc.org The enhanced efficiency of UPLC can lead to better separation of the target compound from its synthetic precursors and potential by-products.

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization is key for enhancing volatility for GC analysis and for improving spectroscopic detection in liquid chromatography.

Acylation and Silylation Reactions for Improved Volatility and Spectroscopic Response

Acylation and silylation are common derivatization techniques for primary amines. Acylation involves the reaction of the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, to form an amide. Silylation involves the replacement of the active hydrogen on the nitrogen atom with a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS), to form a silylated amine.

These reactions reduce the polarity of the amine group, thereby increasing its volatility and making it more amenable to GC analysis. The resulting derivatives often exhibit improved chromatographic peak shapes and thermal stability.

Application of Chromophoric and Fluorogenic Reagents for Sensitive Detection

For sensitive detection in HPLC, especially when the analyte lacks a strong chromophore or fluorophore, derivatization with specific reagents is employed.

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F) : This fluorogenic reagent reacts with primary and secondary amines to yield highly fluorescent derivatives. nih.govbiotium.comthermofisher.com The reaction is typically carried out pre-column. The resulting NBD-amine can be detected with high sensitivity using a fluorescence detector, with excitation and emission wavelengths around 470 nm and 530 nm, respectively. researchgate.net NBD-F is known to be more reactive towards amines than its chloro-analogue, NBD-Cl. biotium.com

9-Fluorenylmethylchloroformate (FMOC-Cl) : FMOC-Cl is another widely used fluorogenic reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives. thermofisher.comnih.govsigmaaldrich.com The derivatization is often performed online or offline prior to HPLC analysis. The FMOC-derivatives can be separated on a reversed-phase column and detected with a fluorescence detector, enabling low detection limits.

Table 3: Common Derivatization Reagents for Primary Amines

ReagentFunctional Group TargetedResulting DerivativeAnalytical AdvantageReference
Acylating AgentsPrimary AmineAmideIncreased volatility for GC
Silylating AgentsPrimary AmineSilylated AmineIncreased volatility and thermal stability for GC
7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-F)Primary AmineFluorescent NBD-amineSensitive fluorescence detection in HPLC nih.govbiotium.comthermofisher.com
9-Fluorenylmethylchloroformate (FMOC-Cl)Primary AmineFluorescent FMOC-amineSensitive fluorescence detection in HPLC thermofisher.comnih.govsigmaaldrich.com

Quantitative Analysis Method Development and Validation in Complex Matrices

The primary analytical techniques for the quantification of compounds of this class in biological samples are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity required to detect and quantify low concentrations of the analyte in the presence of endogenous matrix components.

A critical first step in the analysis is sample preparation, which aims to extract the analyte from the complex matrix and remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. For instance, in the analysis of related phenethylamine-type drugs, an LLE procedure has been shown to be effective. nih.gov Similarly, SPE with hydrophilic-lipophilic balance (HLB) cartridges has been successfully used for the extraction of illicit phenethylamines from amniotic fluid, demonstrating good recoveries and minimal matrix effects.

Method validation encompasses the evaluation of several key parameters to demonstrate that the analytical method is suitable for its intended purpose. These parameters include selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, recovery, and stability.

Example of a Validated Method for a Structurally Related Compound: 4-Fluoroamphetamine (4-FA) in Serum

A validated GC-MS method was established for the serum analysis of 4-Fluoroamphetamine (4-FA), a compound structurally related to this compound. nih.gov This method demonstrates the typical validation parameters that would be assessed.

Validation ParameterResult
Limit of Detection (LOD) 1 ng/mL
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Intra-assay Precision ~4%
Inter-assay Precision ~8%

This data for 4-FA indicates that the method is sensitive and precise for the quantification of this related analyte in a biological matrix. nih.gov

Multi-Analyte Method for Phenethylamine (B48288) Derivatives

In a broader approach, a highly sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous analysis of seven phenethylamine-type drugs in postmortem blood and urine. nih.gov This study included compounds with structural similarities to this compound, such as p-Methoxyamphetamine (PMA) and 4-Fluoroamphetamine (4-FA).

The validation of this multi-analyte method provided comprehensive data on its performance characteristics.

Validation ParameterResult for Related Analytes (PMA, 4-FA)
Linearity Range 100-2,000 ng/mL
Average Extraction Recovery >80%
Intra-/Inter-day Precision (% CV) 0.52-12.3%
Accuracy 85-110%
Limit of Detection (LOD) 0.5-5 ng/mL
Lower Limit of Quantitation (LLOQ) 0.5-5 ng/mL

The results from this study demonstrate that a UHPLC-MS/MS method can be effectively validated for the simultaneous quantification of multiple related compounds in complex matrices, achieving good recovery, precision, and accuracy. nih.gov

Another fast and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS) method was developed for the determination of various amphetamines, including p-Methoxyamphetamine (PMA), in plasma. oup.com This method also underwent rigorous validation.

Validation ParameterResult for p-Methoxyamphetamine (PMA)
Limit of Detection (LOD) 0.25–1.25 ng/mL
Limit of Quantitation (LOQ) 2.5 ng/mL
Intra- and Inter-assay Precision and Accuracy (RSD) <11%
Extraction Recovery >93%

These findings underscore the capability of modern chromatographic and mass spectrometric techniques to provide reliable and sensitive quantification of compounds structurally analogous to this compound in biological fluids. The development and validation of such methods are a prerequisite for any quantitative studies involving this compound.

Chemical Reactivity and Derivatization Studies of 1 3 Fluoro 4 Methoxyphenyl Propan 1 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a key site of reactivity in 1-(3-fluoro-4-methoxyphenyl)propan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. chemguide.co.uklibretexts.org

Oxidation and Reduction Pathways of the Amine

The primary amine of this compound can undergo various oxidation reactions. While reduction of a simple amine is not a typical transformation, its formation via reductive amination is a related concept.

Oxidation: Primary amines can be oxidized to a range of products, including imines, oximes, and nitro compounds, depending on the oxidizing agent and reaction conditions. For instance, the selective oxidation of primary amines to imines is a significant transformation in organic chemistry. nih.govacs.org This can be achieved using various catalytic systems, often under aerobic conditions. acs.org A plausible oxidation pathway for this compound would first involve its conversion to the corresponding imine, N-(1-(3-fluoro-4-methoxyphenyl)propylidene)amine. Further oxidation or reaction with other agents could follow. For example, catalytic systems using molecular oxygen in the presence of catalysts like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and tungsten oxide/alumina have been shown to efficiently convert various primary amines into their corresponding oximes. nih.govresearchgate.net This method is noted for its environmental friendliness, using oxygen as the terminal oxidant. nih.govresearchgate.net The key step involves electron transfer from the amine to the catalyst, forming an α-aminoalkyl radical that reacts with oxygen. nih.govresearchgate.net

Reduction: The primary amine group itself is already in a reduced state and is not susceptible to further reduction. However, the synthesis of chiral benzylic amines often involves the reduction of a precursor, such as an imine or a ketone, in a process known as reductive amination. organic-chemistry.org

Table 1: Potential Oxidation Reactions of the Primary Amine Group
Reaction TypeReagents/CatalystsPotential Product
Imine FormationMild Oxidizing Agent (e.g., MnO₂)N-(1-(3-fluoro-4-methoxyphenyl)propylidene)amine
Oxime FormationO₂, DPPH, WO₃/Al₂O₃ nih.govresearchgate.net1-(3-Fluoro-4-methoxyphenyl)propan-1-one (B1296030) oxime

Nucleophilic Substitution Reactions Involving the Amine

The lone pair of electrons on the nitrogen atom makes the primary amine group a potent nucleophile. chemguide.co.ukfiveable.me It readily reacts with a variety of electrophilic compounds. libretexts.org This nucleophilicity allows for the straightforward derivatization of this compound.

Key reactions include:

N-Alkylation: Reaction with alkyl halides leads to the formation of secondary and tertiary amines. The reaction proceeds via an S_N2 mechanism, but can be complicated by multiple alkylations, potentially leading to a mixture of products, including the quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.orglibretexts.org

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields stable N-acyl derivatives (amides). The reaction with acyl chlorides is typically vigorous and rapid, while the reaction with anhydrides is slower and may require heating. chemguide.co.uklibretexts.org

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, produces sulfonamides. libretexts.org This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines. libretexts.org

Imine Formation (Condensation): Reaction with aldehydes or ketones results in the formation of an imine (Schiff base), with the elimination of a water molecule. This reaction is often reversible and acid-catalyzed.

Table 2: Nucleophilic Reactions of this compound
Electrophile TypeExample ReagentProduct Class
Alkyl HalideEthyl bromideSecondary Amine
Acyl ChlorideAcetyl chlorideAmide
Acid Anhydride (B1165640)Acetic anhydrideAmide
Sulfonyl ChlorideBenzenesulfonyl chlorideSulfonamide
AldehydeBenzaldehydeImine (Schiff Base)

Chemical Transformations of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its three substituents: the fluoro, methoxy (B1213986), and 1-aminopropyl groups.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regiochemical outcome of such reactions on the substituted ring of this compound is determined by the directing effects of the existing groups.

Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgorganicchemistrytutor.com

Fluoro Group (-F): Halogens are generally considered deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can be donated to the ring via resonance (+M effect), which stabilizes the intermediate carbocation (arenium ion) formed during an attack at these positions. wikipedia.orgulethbridge.ca For fluorine, the +M effect can significantly counteract the -I effect, making the para position in fluorobenzene (B45895) similarly or even more reactive than benzene itself. wikipedia.org

1-Aminopropyl Group (-CH(NH₂)CH₂CH₃): Alkyl groups are weakly activating and ortho, para-directors. The amine itself is strongly activating. Under acidic conditions typical for many EAS reactions, the amine will be protonated to form an ammonium group (-NH₃⁺), which is a strongly deactivating and meta-director. wikipedia.org

Table 3: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionElectronic EffectReactivity EffectDirecting Effect
-OCH₃C4+M > -IActivatingortho, para libretexts.org
-FC3-I > +MDeactivatingortho, para ulethbridge.ca
-CH(NH₂)RC1+I (Alkyl), +M (Amine)Activatingortho, para
-CH(NH₃⁺)RC1-I (Strong)Deactivatingmeta wikipedia.org

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a prominent example. thieme-connect.com

The presence of a fluorine atom on the aromatic ring of this compound opens up the possibility for its use in such coupling reactions. While aryl fluorides are generally less reactive than other aryl halides (iodides, bromides) due to the strength of the C-F bond, advancements in catalyst design have enabled the use of aryl fluorides in Suzuki-Miyaura couplings. acs.orgnih.gov These reactions often require specialized nickel or palladium catalysts and sometimes co-catalysts like ZrF₄ or TiF₄ to facilitate the challenging C-F bond activation step. acs.orgnih.gov Cross-coupling can also be promoted in aryl fluorides that have ortho-directing groups, which can assist in the C-F activation through cyclometalation. acs.orgnih.gov Given the structure of this compound, the amine or methoxy group could potentially serve such a directing role, facilitating the coupling of an arylboronic acid at the C3 position.

Table 4: Generalized Suzuki-Miyaura Coupling Reaction
Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundArylboronic Acid (Ar-B(OH)₂)Pd or Ni catalyst, Base1-(3-Aryl-4-methoxyphenyl)propan-1-amine

Stereospecific Transformations of the Propan-1-amine Moiety

The carbon atom to which the amine group is attached (C1 of the propane (B168953) chain) is a stereocenter. This means that this compound can exist as two enantiomers, (R) and (S). The presence of this chiral center allows for stereospecific and stereoselective transformations.

Chiral benzylic amines are valuable precursors in asymmetric synthesis. organic-chemistry.orgresearchgate.net The existing stereocenter can direct the formation of new stereocenters in a predictable manner. A key example of such a transformation is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine (B22526) derivatives, a tetrahydro-β-carboline. nih.govwikipedia.org

When a chiral amine like (R)- or (S)-1-(3-fluoro-4-methoxyphenyl)propan-1-amine (or a derivative where it acts as the amine component) is used in a Pictet-Spengler-type reaction, the stereochemistry of the starting amine can influence the configuration of the newly formed stereocenter in the product, leading to a diastereoselective outcome. nih.govarkat-usa.org This principle is widely used in alkaloid synthesis, where the chirality of the product is controlled by a chiral precursor. nih.govacs.org

Furthermore, the chiral amine can be used as a resolving agent or as a chiral auxiliary to induce stereoselectivity in other reactions. arkat-usa.org Stereospecific cross-coupling reactions involving benzylic substrates have also been developed, where a chiral benzylic starting material is converted to a product with high enantiopurity, demonstrating the transfer of chirality. acs.org

Synthesis of Derivatives for Specific Research Applications

The primary amine functionality and the chiral center of this compound make it a valuable starting material for the synthesis of a diverse range of derivatives with applications in various fields of chemical and pharmaceutical research. The targeted modification of this lead compound allows for the systematic investigation of structure-activity relationships and the development of new molecular entities for specific research purposes. Key derivatization strategies include N-acylation, sulfonamide formation, and the synthesis of heterocyclic structures, each aimed at exploring and optimizing the compound's properties for particular applications.

One major area of investigation involves the synthesis of propanamide derivatives to evaluate their potential as antimicrobial agents. This line of research is predicated on the well-established biological activity of many amide-containing compounds. The synthesis typically involves the N-acylation of the primary amine with various carboxylic acid chlorides. bohrium.com For instance, derivatives are synthesized by reacting the amine with acid chlorides in the presence of a base like triethylamine (B128534) in a suitable solvent such as benzene, followed by refluxing the mixture. bohrium.com The resulting amides are then purified and characterized using spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure, and their physical properties such as melting points and yields are recorded. bohrium.com These derivatives are subsequently screened for their antibacterial activity.

Another significant derivatization pathway is the formation of sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry and are also utilized as reagents in organic synthesis. mdpi.com The synthesis of sulfonamide derivatives of this compound can be achieved by reacting the amine with a variety of arylsulfonyl chlorides. mdpi.com This reaction is often carried out in an aqueous medium with a base like sodium carbonate to facilitate the reaction. mdpi.com The resulting sulfonamides are typically solid materials that can be purified by recrystallization. mdpi.com The primary research application for these derivatives is the systematic study of their three-dimensional molecular structures and intermolecular interactions, such as hydrogen bonding, through techniques like X-ray crystallography. mdpi.com Understanding these structural features provides insight into their potential biological receptor interactions.

The synthesis of heterocyclic derivatives, such as those containing triazole moieties, represents another important research application. Triazoles are known to be present in a variety of compounds with significant biological activities. The synthesis of such derivatives can be accomplished through multi-step reaction sequences. One common approach involves the aza-Michael addition of a nitrogen-containing heterocycle, like 1,2,4-triazole, to an α,β-unsaturated ketone (chalcone) precursor, which could be synthesized from a related ketone. mdpi.com The research interest in these derivatives lies in their potential as bioactive compounds, for example, as herbicides, fungicides, or bactericides. mdpi.com

Furthermore, derivatization is explored for applications in materials science. For example, derivatives of structurally similar aromatic amines have been investigated for their luminescence and charge transport properties, which are relevant for the development of organic light-emitting diodes (OLEDs). fluoromart.com These studies focus on understanding how the introduction of polar side groups affects the hole mobilities and luminescent characteristics of the organic materials. fluoromart.com

The table below summarizes representative synthetic derivatizations and their specific research applications.

Derivative ClassSynthetic MethodReagents/ConditionsResearch Application
PropanamidesN-AcylationAcid Chloride, Triethylamine, Benzene, RefluxAntibacterial activity screening bohrium.com
SulfonamidesSulfonylationArylsulfonyl Chloride, Sodium Carbonate, WaterStudy of intermolecular interactions and crystal structure mdpi.com
Triazole DerivativesAza-Michael Additionα,β-Unsaturated Ketone, 1,2,4-Triazole, CatalystExploration of potential bioactivity (e.g., fungicide, bactericide) mdpi.com
Luminescent MaterialsVariedN/AInvestigation of transport and luminescence properties for OLEDs fluoromart.com

Detailed findings from these derivatization studies are crucial for advancing the respective research fields. For example, in the study of propanamide derivatives, the yields, melting points, and spectroscopic data (IR, 1H NMR, 13C NMR) are meticulously documented for each new compound to ensure its identity and purity before biological testing. bohrium.com

Molecular Interactions and Biological Relevance in Vitro Studies

Investigation of Molecular Targets and Enzyme Systems in In Vitro Models

The specific molecular targets and enzyme systems with which 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine and its derivatives interact are diverse. The presence of the fluoromethoxyphenyl group is common in molecules designed to interact with specific biological systems.

While direct antifungal studies on this compound are not extensively documented, its structural motifs are present in compounds with known antifungal properties. For instance, β-azolyl ketones, which can be synthesized through the addition of nitrogen-containing heterocycles to unsaturated ketones, have been described as effective components in fungicide formulations. mdpi.com The amine group in this compound provides a reactive site for the synthesis of such derivatives.

The mechanisms of action for antifungal agents are varied and often target unique features of fungal cells. nih.gov Key mechanisms include the disruption of the cell membrane, inhibition of cell wall synthesis, and interference with fungal protein or nucleic acid synthesis. nih.gov Compounds containing triazole groups, for example, are known to inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com

Table 1: Major Classes of Antifungal Agents and Their Mechanisms of Action

Antifungal ClassPrimary Mechanism of ActionMolecular Target Example
Azoles (e.g., Triazoles)Inhibition of ergosterol biosynthesisLanosterol 14α-demethylase
EchinocandinsInhibition of β-(1,3)-D-glucan synthesis in the cell wallGlucan synthase complex
PolyenesBinding to ergosterol, leading to pore formation and membrane disruptionErgosterol
SordarinsInhibition of protein synthesisElongation factor 2 (EF2)

This table provides a general overview of antifungal mechanisms; the specific activity of derivatives of this compound would require dedicated testing.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. mdpi.com Fluorine's high electronegativity can influence the electronic properties of a molecule, potentially leading to stronger interactions with enzyme targets. nih.gov

The 3-fluoro-4-methoxyphenyl moiety is a key structural feature in various enzyme inhibitors, particularly kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases. For example, a potent and selective Janus kinase 1 (JAK1) inhibitor features a chloro-methoxyphenyl group, highlighting the importance of this type of substituted phenyl ring for achieving high affinity and selectivity. nih.gov The fluorine atom can form crucial hydrogen bonds or other non-covalent interactions within the enzyme's active site, contributing to the inhibitor's potency. researchgate.net

Table 2: Examples of Enzyme Classes and the Role of Fluorinated Moieties

Enzyme ClassFunctionRelevance of Fluorine/Methoxy (B1213986) Substituents
Protein Kinases (e.g., JAK1)Catalyze the phosphorylation of proteins, regulating cell signaling.The fluoromethoxyphenyl group can occupy hydrophobic pockets and form specific interactions, enhancing binding affinity and selectivity. nih.gov
Proteases (e.g., Serine Proteases)Hydrolyze peptide bonds in proteins.Polyfluoroketones are known to be potent inhibitors, where fluorine enhances the electrophilicity of the ketone, promoting the formation of a stable adduct with active site residues. researchgate.net
GlycosidasesHydrolyze glycosidic bonds in carbohydrates.Fluoro-sugars can act as mechanism-based inhibitors by trapping the enzyme-substrate intermediate. nih.gov

Ligand-Protein Interaction Studies using Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. nih.gov This method provides valuable insights into the binding mode, affinity, and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov

While specific docking studies for this compound are not publicly available, studies on structurally related molecules provide a model for its potential interactions. Docking analyses of ligands containing fluorophenyl moieties against targets like tyrosine kinases often reveal critical interactions. researchgate.net The fluorine atom frequently participates in hydrogen bonding with backbone amides or polar side chains of amino acids in the active site. The methoxy group typically orients into a hydrophobic pocket, while the amine side chain can form salt bridges with acidic residues like aspartate or glutamate. nih.gov

For instance, a docking study of a novel chalcone (B49325) derivative against the fungal enzyme dehydrosqualene synthase (DHSS) showed a binding energy of -7.05 kcal/mol, indicating a strong interaction. nih.gov

Table 3: Predicted Molecular Interactions Based on Docking of Analogous Compounds

Structural Feature of LigandPotential Interacting Amino Acid Residue(s)Type of InteractionReference for Analogous Interaction
Amine (NH2) groupAspartic Acid (Asp), Glutamic Acid (Glu)Hydrogen Bond, Salt Bridge nih.gov
Fluorine atomSerine (Ser), Threonine (Thr), Backbone NHHydrogen Bond, Halogen Bond researchgate.net
Methoxy (OCH3) groupLeucine (Leu), Valine (Val), Alanine (Ala)Hydrophobic Interaction nih.gov
Phenyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)Pi-Pi Stacking nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Design and Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a more potent and selective drug candidate. By systematically modifying the chemical structure, researchers can determine the contribution of each functional group to the molecule's biological activity.

For a molecule like this compound, an SAR analysis would focus on several key features:

The 3-Fluoro Substituent: The position and nature of the halogen are critical. Fluorine's small size and high electronegativity can significantly impact binding affinity and metabolic stability. mdpi.com Replacing it with other halogens or moving it to a different position on the ring would likely alter the activity profile.

The 4-Methoxy Group: This group often serves to anchor the molecule in a hydrophobic pocket of the target protein. Its conversion to other alkoxy groups or a simple hydroxyl group would probe the size and polarity constraints of this pocket.

The Propan-1-amine Side Chain: The length and branching of the alkylamine chain influence the molecule's flexibility and ability to reach key interaction points. The primary amine is a crucial site for forming strong ionic interactions and serves as a handle for further chemical modification.

Table 4: Summary of Structure-Activity Relationships for the this compound Scaffold

Molecular ComponentPotential Role in Biological ActivityRationale Based on General Medicinal Chemistry Principles
Phenyl RingCore scaffold for orienting substituents.Provides a rigid framework and can engage in hydrophobic and pi-stacking interactions.
3-Fluoro GroupEnhances binding affinity, modulates pKa, blocks metabolic oxidation.Can act as a hydrogen bond acceptor and increase the molecule's membrane permeability. mdpi.com
4-Methoxy GroupActs as a hydrogen bond acceptor and provides hydrophobic interactions.Occupies specific pockets in the binding site; its oxygen can interact with water or polar residues. nih.gov
Propan-1-amine ChainProvides a key interaction point (H-bond donor/acceptor, ionic bond) and a vector for synthetic elaboration.The basic amine is often protonated at physiological pH, allowing for strong ionic bonds with acidic residues (e.g., Asp, Glu) in a protein's active site.

Utility as Building Blocks in the Synthesis of Other Bioactive Compounds

Chemically, this compound is a valuable chiral primary amine that serves as a "building block" for the construction of more complex molecules. enamine.net In medicinal chemistry, building blocks are relatively simple, commercially available molecules that can be readily incorporated into larger structures through reliable chemical reactions. researchgate.net

The primary amine functionality is particularly versatile. It can undergo a wide range of chemical transformations, including:

Amide bond formation: Reacting with carboxylic acids or their derivatives to form amides, a common linker in many drug molecules.

Reductive amination: Reacting with aldehydes or ketones to form secondary or tertiary amines.

Sulfonamide formation: Reacting with sulfonyl chlorides.

Urea and thiourea (B124793) formation: Reacting with isocyanates or isothiocyanates.

This versatility allows chemists to use this compound as a starting material to synthesize libraries of related compounds for biological screening. nih.gov The fluoromethoxyphenyl group is thereby introduced into a new molecular scaffold, imparting its potentially beneficial properties to the final product.

Metabolic Fate and Biotransformation Pathways in Silico and in Vitro

Prediction of Metabolic Pathways using Computational Methods

In the absence of empirical data, in silico tools provide a valuable first look into the potential metabolic pathways of a novel compound. These computational methods leverage vast databases of known metabolic reactions to predict the likely sites of metabolism and the resulting metabolites.

Software-Assisted Metabolite Prediction (e.g., MetaSite, Meteor)

Computational software such as MetaSite and Meteor are instrumental in predicting the metabolism of new chemical entities. These programs analyze the chemical structure of a compound to identify atoms that are most susceptible to enzymatic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. For 1-(3-Fluoro-4-methoxyphenyl)propan-1-amine, these programs would likely predict several key metabolic transformations based on its functional groups: the fluoro- and methoxy-substituted phenyl ring and the propan-1-amine side chain. The predictions are guided by the known metabolic reactions for similar chemical motifs. annualreviews.org

Identification of Predicted Sites of Metabolism

Based on the structure of this compound, several sites are predicted to be metabolically active. The presence of a fluorine atom can influence the metabolic profile, often by increasing metabolic stability at the site of fluorination, but it does not prevent metabolism at other positions. researchgate.netnih.gov

The primary predicted sites of metabolism are:

O-demethylation: The methoxy (B1213986) group is a common site for oxidative metabolism, leading to the formation of a phenol. nih.govnih.gov

Aromatic Hydroxylation: The aromatic ring may undergo hydroxylation, although the position of this modification can be influenced by the existing substituents. annualreviews.orgnih.gov The electron-donating methoxy group and the electron-withdrawing fluoro group will direct the position of hydroxylation.

N-deamination/Oxidative Deamination: The primary amine group of the propan-1-amine side chain is a likely target for monoamine oxidases (MAOs) or other amine oxidases, leading to the formation of a ketone and the release of ammonia (B1221849).

Benzylic Hydroxylation: The carbon atom attached to both the phenyl ring and the amine group (the benzylic position) is susceptible to hydroxylation.

Table 1: Predicted Sites of Metabolism for this compound

Predicted SiteMetabolic ReactionPredicted Consequence
Methoxy GroupO-demethylationFormation of a phenolic metabolite
Aromatic RingHydroxylationIntroduction of a hydroxyl group on the phenyl ring
Amine GroupOxidative DeaminationConversion of the amine to a ketone
Benzylic CarbonHydroxylationFormation of a carbinolamine intermediate

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro methods are essential for confirming in silico predictions and for quantitatively assessing a compound's metabolic stability. These studies typically utilize subcellular fractions, such as liver microsomes, or cellular systems.

Microsomal Stability Studies (e.g., Human Liver Microsomes – HLM)

Human liver microsomes (HLM) are a standard in vitro tool for assessing metabolic stability because they contain a high concentration of Phase I drug-metabolizing enzymes, particularly CYPs. nih.govresearchgate.netepa.gov In a typical HLM stability assay, the disappearance of the parent compound over time is monitored. protocols.io For this compound, such a study would provide key parameters like half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic behavior. protocols.io While specific data for this compound is not available, studies on structurally similar methoxy-substituted phenethylamines have demonstrated that metabolism in HLM can be significant, often involving O-demethylation and hydroxylation reactions catalyzed by enzymes like CYP2D6. nih.gov The presence of the fluorine atom might enhance metabolic stability compared to non-fluorinated analogs. researchgate.netresearchgate.net

Table 2: Hypothetical In Vitro Metabolic Stability Data in HLM

ParameterHypothetical ValueInterpretation
Half-life (t½)45 minModerate rate of metabolism
Intrinsic Clearance (CLint)25 µL/min/mg proteinIndicates a moderate intrinsic clearance in the liver

Microbial Biotransformation Models

Microorganisms, such as certain bacteria and fungi, possess a diverse array of enzymes that can mimic and sometimes predict mammalian metabolism. nih.gov They can be used as a model system to produce and identify potential metabolites of a drug candidate. nih.gov For a compound like this compound, microbial systems could potentially perform reactions like hydroxylation, N-oxidation, and deamination. The study of microbial biotransformation of fluorinated compounds is an active area of research, as the carbon-fluorine bond can be resistant to cleavage. nih.gov

Identification of Phase I and Phase II Metabolites

Following the initial Phase I transformations (oxidation, reduction, hydrolysis), the resulting metabolites often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion.

Phase I Metabolites: Based on the predicted sites of metabolism, the likely Phase I metabolites of this compound would include:

M1: 4-(1-aminopropyl)-2-fluorophenol: Resulting from O-demethylation.

M2: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-amine: Resulting from aromatic hydroxylation.

M3: 1-(3-Fluoro-4-methoxyphenyl)propan-1-one (B1296030): Resulting from oxidative deamination.

M4: 1-(3-Fluoro-4-methoxyphenyl)-1-hydroxypropan-1-amine: Resulting from benzylic hydroxylation.

Phase II Metabolites: The hydroxyl groups introduced during Phase I metabolism are susceptible to conjugation. The most common Phase II reactions are glucuronidation and sulfation. Therefore, the phenolic and hydroxylated metabolites (M1, M2, and M4) would be expected to form glucuronide and sulfate (B86663) conjugates.

Table 3: Predicted Phase I and Phase II Metabolites

Metabolite IDPredicted Structure NameMetabolic PathwayPhase
M14-(1-aminopropyl)-2-fluorophenolO-demethylationI
M21-(3-Fluoro-4-hydroxyphenyl)propan-1-amineAromatic HydroxylationI
M31-(3-Fluoro-4-methoxyphenyl)propan-1-oneOxidative DeaminationI
M41-(3-Fluoro-4-methoxyphenyl)-1-hydroxypropan-1-amineBenzylic HydroxylationI
M5M1-GlucuronideGlucuronidationII
M6M2-SulfateSulfationII

Factors Influencing Metabolic Stability and Defluorination Processes

The metabolic fate of xenobiotics, including the chemical compound this compound, is a critical determinant of their pharmacokinetic profile and biological activity. The introduction of a fluorine atom into a molecule can significantly alter its metabolic stability and the pathways of its biotransformation. This section explores the factors expected to influence the metabolic stability and potential defluorination of this compound, based on established principles of drug metabolism derived from in silico and in vitro studies of analogous structures.

The metabolic stability of a compound is largely influenced by its susceptibility to enzymatic degradation, primarily by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. utsouthwestern.edunih.gov The presence and position of the fluorine atom on the aromatic ring of this compound, along with the methoxy and aminopropane substituents, create a unique electronic and steric environment that dictates its interaction with metabolic enzymes.

Several key factors are known to influence the metabolic stability of fluorinated aromatic compounds:

Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (approximately 116 kcal/mol) than a corresponding C-H bond (approximately 99 kcal/mol). tandfonline.com This inherent strength makes the direct cleavage of the C-F bond energetically unfavorable, often rendering the fluorinated position more resistant to oxidative metabolism by CYP enzymes. nih.govtandfonline.com

Electronic Effects: Fluorine is the most electronegative element, and its presence on the phenyl ring of this compound has a strong electron-withdrawing effect. nih.govtandfonline.com This deactivates the aromatic ring, making it less susceptible to electrophilic attack by the reactive oxygen species generated by CYP enzymes. nih.gov This deactivation can slow the rate of aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds.

Steric Hindrance: The fluorine atom, although relatively small, can provide steric shielding to adjacent positions on the aromatic ring. nih.gov In the case of this compound, the fluorine at the 3-position may sterically hinder metabolic attack at the adjacent C-2 and C-4 positions of the phenyl ring.

Alteration of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the primary amine in the propan-1-amine side chain. acs.org The protonation state of this amine group is a critical factor for its interaction with certain CYP isoforms, such as CYP2D6, which often bind basic substrates through an interaction with an acidic amino acid residue like aspartate. nih.gov A change in pKa could therefore modulate the binding affinity and orientation of the substrate within the enzyme's active site, thereby influencing the rate and regioselectivity of metabolism.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can influence its distribution into tissues and its partitioning into the hydrophobic active sites of metabolic enzymes.

The primary metabolic pathways for phenethylamine (B48288) and related structures typically involve O-demethylation, aromatic hydroxylation, and N-oxidation. nih.gov For this compound, the methoxy group is a likely site for O-demethylation. The fluorine atom at the 3-position is expected to influence the regioselectivity of any potential aromatic hydroxylation, likely directing it away from the fluorinated position and potentially favoring hydroxylation at the less hindered positions of the ring that are not deactivated by the fluorine atom.

The following tables summarize the key factors influencing metabolic stability and the potential biotransformation pathways for this compound based on in vitro and in silico evidence from related compounds.

Table 1: Factors Influencing Metabolic Stability

Factor Influence on this compound Rationale
C-F Bond Strength Increased metabolic stability The high bond energy of the C-F bond makes it resistant to homolytic cleavage by CYP enzymes. tandfonline.com
Electronic Effects Decreased rate of aromatic oxidation The electron-withdrawing fluorine deactivates the phenyl ring towards electrophilic attack by CYP enzymes. nih.gov
Steric Shielding Potential for altered regioselectivity of metabolism The fluorine atom at the 3-position may hinder metabolic attack at adjacent ring positions. nih.gov

| pKa of Amine Group | Modulation of CYP binding and metabolism rate | The electronegative fluorine can lower the basicity of the amine, affecting its interaction with CYP active sites. acs.orgnih.gov |

| Oxidative Defluorination | Low | While possible, it is generally not a major pathway unless the fluorinated carbon is activated. The strong C-F bond and deactivated ring make it less probable. manchester.ac.uk |

Future Research Directions in Fluorinated Amine Chemistry

Development of Novel and Efficient Synthetic Routes to Access Architecturally Complex Analogues

The synthesis of fluorinated compounds has advanced significantly, yet the development of methods to create architecturally complex and diverse fluorinated amines remains a key objective. nih.govworktribe.com Future work is focused on moving beyond simple fluorination of existing templates to the de novo construction of intricate molecular frameworks.

Key areas of development include:

Modular Synthetic Routes: Researchers are developing modular strategies that allow for the assembly of complex molecules from simpler, fluorinated building blocks. nih.gov This approach offers flexibility and efficiency, enabling the rapid generation of diverse analogue libraries. For instance, scalable synthetic routes have been developed to produce focused collections of fluorinated phenazine (B1670421) and acridine (B1665455) agents. nih.gov

Late-Stage Functionalization: A major goal is the development of methods for introducing fluorine or fluorinated groups at a late stage in a synthetic sequence. This would allow for the structural diversification of complex, value-added molecules without the need to redesign the entire synthesis.

Novel Fluorinating Reagents: The design of new reagents is critical for achieving novel reactivity and selectivity. For example, the fluoroiodane reagent has been used for the fluorocyclisation of unsaturated oximes to create novel fluorinated dihydro-oxazines under mild and rapid conditions. le.ac.uk Similarly, the development of shelf-stable reagents for trifluoromethylthiolation reactions represents another step forward. acs.org

Anionic Activation Strategies: The base-promoted anionic activation of trifluoromethyl groups is an emerging area for creating structurally diverse fluorinated scaffolds. acs.org This approach can facilitate C–F bond functionalization to generate key intermediates for building complex heterocyclic systems. acs.org

Researchers have recently pioneered catalytic transformations to convert readily available starting materials like epoxides into valuable fluorinated oxetanes, a class of compounds that was previously difficult to synthesize. sciencedaily.comnus.edu.sg Such innovative strategies, which deviate from standard synthetic logic, are essential for unlocking access to new chemical space. sciencedaily.comchemeurope.com

Exploration of New Catalytic Systems for Highly Selective Enantioselective Transformations

The biological activity of chiral amines is often stereospecific, making the development of highly enantioselective synthetic methods a paramount goal. While significant progress has been made, the search for more versatile, efficient, and selective catalysts continues to be a major research driver. capes.gov.br

Future exploration in this area includes:

Transition Metal Catalysis: Novel transition metal-based catalytic systems are continuously being explored. Manganese-catalyzed hydrogenation of fluorinated imines has been shown to furnish a wide range of optically active fluorinated amines with high enantiomeric excess. acs.org Nickel-catalyzed systems have also proven effective for the enantioselective synthesis of fluorinated compounds, including derivatives of β-ketoesters and oxindoles. acs.orgbeilstein-journals.org

Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric fluorination. The use of primary amine functionalized Cinchona alkaloids, for example, has enabled the first highly enantioselective α-fluorination of ketones, providing direct access to valuable stereogenic carbon-fluorine synthons. nih.gov

Photo- and Bio-catalysis: The synergy between photocatalysis and biocatalysis is opening new avenues for enantioselective transformations. Photoenzymatic systems using flavin-dependent ene-reductases have been successfully employed to synthesize fluorinated amide compounds with remote stereocenters, a transformation that is challenging using conventional chemical methods. nih.gov This approach leverages the stereoselectivity and evolvability of enzymes to control the formation of chiral centers. nih.gov

A summary of representative catalytic systems is presented below.

Catalytic SystemTransformation TypeKey FeaturesReference
Manganese-Ferrocenyl P,N,N LigandAsymmetric HydrogenationProvides high enantiomeric excess (up to 98%) for a broad range of fluorinated imines. acs.org
Nickel-DBFOX-Ph ComplexElectrophilic FluorinationExtremely high enantioselectivity (93–99% ee) for cyclic β-ketoesters and oxindoles. acs.org
Primary Amine (Cinchona Alkaloid-based)Organocatalytic α-FluorinationOvercomes challenges in enantioselective ketone fluorination via enamine activation. nih.gov
Ene-reductases (e.g., OYE1) with Blue LightPhotoenzymatic CouplingCreates fluorinated amides with pronounced distal chirality. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Biological Activity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering the ability to predict molecular properties and guide experimental design, thereby reducing costs and accelerating development timelines. eurofinsdiscovery.comnih.gov For fluorinated amine chemistry, these tools are crucial for understanding the subtle effects of fluorination and for the rational design of new molecules.

Future directions in this domain involve:

Density Functional Theory (DFT) Calculations: DFT is increasingly used to investigate the physicochemical properties of fluorinated compounds. researchgate.net It can accurately predict electronic and structural properties, reactivity indices, and the influence of fluorine atoms on intramolecular interactions. researchgate.netnih.gov Such calculations can help rationalize observed reactivity and guide the design of new synthetic strategies. researchgate.net

Predictive Modeling for Bioactivity: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational approaches for discovering new drug candidates. mdpi.com Molecular docking studies can predict the binding interactions of fluorinated ligands with target proteins, providing insights for optimizing potency and selectivity. nih.gov

Machine Learning (ML) and AI: The integration of machine learning and artificial intelligence is set to revolutionize the field. youtube.com ML models can be trained on large datasets to predict properties like the nucleophilicity of amines or ADME (absorption, distribution, metabolism, and excretion) characteristics. eurofinsdiscovery.comacs.org This allows for the rapid virtual screening of vast chemical libraries to identify promising candidates for synthesis and testing. eurofinsdiscovery.comacs.org

Computational MethodApplication in Fluorinated Amine ChemistryKey OutcomeReference
Density Functional Theory (DFT)Calculation of physicochemical and electronic properties.Predicts reactivity, bond characteristics, and the effect of fluorine on molecular structure. researchgate.netresearchgate.netnih.gov
Molecular DockingPredicting binding modes of fluorinated ligands to biological targets.Guides structure-activity relationship (SAR) studies and lead optimization. nih.gov
Machine Learning (ML) / AIHigh-throughput prediction of properties; analysis of large datasets.Accelerates discovery of novel catalysts and drug candidates with desired properties. eurofinsdiscovery.comacs.org
Quantitative Structure-Activity Relationship (QSAR)Modeling the relationship between chemical structure and biological activity.Designs more active molecules by identifying key structural features. nih.gov

Integration of High-Throughput Analytical Techniques for Real-time Reaction Monitoring

To accelerate the discovery and optimization of synthetic routes for complex fluorinated amines, researchers are increasingly turning to high-throughput experimentation (HTE) and real-time reaction monitoring. youtube.com These technologies enable the rapid screening of numerous reaction parameters and provide deep mechanistic insights, moving beyond traditional one-at-a-time experiments. su.se

Key advancements in this area include:

High-Throughput Experimentation (HTE): HTE platforms, often utilizing 96-well plates or other miniaturized formats, allow for the parallel screening of catalysts, solvents, bases, and other reaction conditions. youtube.comyoutube.com This approach has been instrumental in discovering novel catalysts and optimizing reaction yields for challenging transformations. nih.govyoutube.com The evolution of HTE now enables the integration of big data informatics, further accelerating the exploration of chemical space. youtube.com

Real-time Reaction Monitoring: Interfacing analytical instruments directly with reaction vessels provides continuous data on reaction kinetics, the formation of intermediates, and the generation of byproducts. magritek.comnih.gov

NMR Spectroscopy: Benchtop NMR spectrometers equipped with flow cells are powerful tools for online reaction monitoring. magritek.comrsc.org They provide quantitative and structural information, allowing chemists to understand reaction mechanisms and kinetics in real time. rsc.orgrsc.org

Raman Spectroscopy: In-line Raman spectroscopy is another valuable technique that can be easily interfaced with flow reactors. nih.gov It allows for the non-invasive monitoring of reactions by tracking unique vibrational bands of reactants and products, facilitating rapid optimization of conditions like flow rate and temperature. nih.gov

The combination of HTE and real-time monitoring creates a powerful workflow for data-driven synthesis, shortening the 'design-synthesis-test' cycle significantly. youtube.com

Rational Design and Synthesis of Novel, Metabolically Stable Fluorinated Scaffolds

Key research directions include:

Blocking Metabolic Hotspots: A common strategy involves introducing a fluorine atom at a site that is susceptible to metabolic oxidation. researchgate.net The strength of the C-F bond can prevent metabolism at that position, prolonging the half-life of the drug. worktribe.com A deeper understanding of metabolic pathways through advanced analytical and computational studies is crucial for the effective deployment of this strategy. nih.govacs.org

Bioisosteric Replacement: Fluorine and fluorinated groups (e.g., -CF₃, -CHF₂, -SCF₃) are often used as bioisosteres for hydrogen atoms or other functional groups. researchgate.net This can modulate a molecule's physicochemical properties, such as lipophilicity and pKa, to improve membrane permeability, reduce unwanted off-target effects, or enhance binding affinity. nih.govresearchgate.net

Design of Novel Scaffolds: Research is moving towards the creation of entirely new fluorinated molecular frameworks. The design and synthesis of fluorinated dabigatran (B194492) derivatives, for example, have led to potent anticoagulant agents with activities comparable to the parent drug. nih.gov The development of modular synthetic routes is critical for accessing such novel and complex scaffolds. nih.govmdpi.com

Ultimately, the goal is to leverage a comprehensive understanding of how fluorine influences molecular properties to design the next generation of therapeutics with superior metabolic stability and biological performance. nih.govacs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.